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molecular formula C9H5FO2S B1268652 5-Fluoro-1-benzothiophene-2-carboxylic acid CAS No. 70060-13-8

5-Fluoro-1-benzothiophene-2-carboxylic acid

Cat. No. B1268652
M. Wt: 196.2 g/mol
InChI Key: PLVPMOSTGNZKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409880B2

Procedure details

To a mixture of 8 (246.68 mg, 1.1 mmol) and LiOH (75.9 mg, 3.3 mmol) in THF (9 mL) was added MeOH (1 mL) and H2O (3 mL), stirred at room temperature for 6 h. Then HCl (1 M) was added to the reaction mixture to pH=4, and extracted with EtOAc (3×15 mL), wash with H2O (3×20 mL). The organic extracts were dried with Na2SO4 and concentrated under reduced pressure. Purified by flash chromatography on silica gel, using ethyl acetate/hexane (4:1) as eluent, give 8-acid as white powder; (212.79 mg, 98.6%). 1H-NMR (300 MHz, acetone-d6): δ 8.14 (s, 1H), 8.10-8.05 (m, 1H), 7.80-7.76 (m, 1H), 7.41-7.34 (m, 1H). 13C NMR (300 MHz, acetone-d6): δ 162.52, 159.31, 140.12, 137.78, 130.11, 124.65, 116.10, 110.66.
Name
Quantity
246.68 mg
Type
reactant
Reaction Step One
Name
Quantity
75.9 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[CH:14][C:5]2[S:6][C:7]([C:9]([O:11]CC)=[O:10])=[CH:8][C:4]=2[CH:3]=1.[Li+].[OH-].CO.Cl>C1COCC1.O>[F:1][C:2]1[CH:15]=[CH:14][C:5]2[S:6][C:7]([C:9]([OH:11])=[O:10])=[CH:8][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
246.68 mg
Type
reactant
Smiles
FC1=CC2=C(SC(=C2)C(=O)OCC)C=C1
Name
Quantity
75.9 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×15 mL)
WASH
Type
WASH
Details
wash with H2O (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purified by flash chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
give 8-acid as white powder

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
FC1=CC2=C(SC(=C2)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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